REACTION_CXSMILES
|
[C:1]([O-:5])(=[O:4])[CH2:2][OH:3].CCC(C[O:12]C(C(N(CC[NH+](C)C)C)=O)(C1C=CC=CC=1)C1C=CC=CC=1)CC.[Cl-]>>[C:1]([O-:5])(=[O:4])[CH:2]=[O:3].[CH:1]([O-:5])=[O:4].[C:2]([O-:12])(=[O:3])[C:1]([O-:5])=[O:4] |f:1.2|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction in Example 9
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C=O)(=O)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(=O)[O-])(=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |